Boc-lys(Z)-onp Boc-lys(Z)-onp
Brand Name: Vulcanchem
CAS No.: 2389-46-0
VCID: VC21541346
InChI: InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)
SMILES: CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C25H31N3O8
Molecular Weight: 501.5 g/mol

Boc-lys(Z)-onp

CAS No.: 2389-46-0

Cat. No.: VC21541346

Molecular Formula: C25H31N3O8

Molecular Weight: 501.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-lys(Z)-onp - 2389-46-0

CAS No. 2389-46-0
Molecular Formula C25H31N3O8
Molecular Weight 501.5 g/mol
IUPAC Name (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)
Standard InChI Key FZHFJIODNQYXRK-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Chemical Properties and Structure

Structural Composition

Boc-Lys(Z)-ONp possesses a well-defined chemical structure characterized by the following properties:

  • Empirical Formula: C25H31N3O8

  • Molecular Weight: 501.53 g/mol

  • CAS Number: 2389-46-0

  • MDL Number: MFCD00056137

The molecular architecture of Boc-Lys(Z)-ONp features a lysine core with three key functional modifications: a Boc-protected α-amino group, a Z-protected ε-amino group, and a p-nitrophenyl ester at the carboxylic terminus. This strategic arrangement of protecting groups enables selective reactivity control during peptide synthesis operations.

Structural Reactivity

The compound's reactivity profile is defined by its protecting groups and activated ester. The Boc group is acid-labile and can be selectively removed with trifluoroacetic acid (TFA), while the Z group requires hydrogenolysis or stronger acid treatments for removal. The p-nitrophenyl ester readily reacts with free amino groups to form amide bonds, making Boc-Lys(Z)-ONp particularly valuable for peptide coupling reactions without additional activating agents.

Physical Properties

Physical Appearance and Characteristics

Boc-Lys(Z)-ONp presents as a light yellow powder under standard laboratory conditions. Its physical state and coloration provide immediate visual identification cues for laboratory researchers working with this compound .

Physical Constants

The physical constants of Boc-Lys(Z)-ONp are critical for both identification and process development. Table 1 presents the key physical parameters of this compound.

PropertyValueDetermination Method
Melting Point89 °CSolvent: ethanol:water (1:1)
Boiling Point676.9±55.0 °CPredicted
Density1.234±0.06 g/cm³Predicted
pKa10.82±0.46Predicted
AppearanceLight yellow powderVisual observation

Table 1: Physical properties of Boc-Lys(Z)-ONp

Applications in Research and Industry

Peptide Synthesis

Boc-Lys(Z)-ONp serves as a crucial building block in solid-phase and solution-phase peptide synthesis methodologies. The preactivated nature of the p-nitrophenyl ester eliminates the need for coupling agents, allowing for direct reaction with free amino groups. This property is particularly advantageous in the synthesis of complex peptides where minimizing side reactions is critical .

Pharmaceutical Research and Drug Development

The compound plays a significant role in the development of peptide-based pharmaceuticals and therapeutic agents. Its application extends to the synthesis of:

  • Enzyme inhibitors

  • Peptide hormones and analogs

  • Antimicrobial peptides

  • Cell-penetrating peptides

  • Peptide-drug conjugates

The orthogonal protection strategy of Boc-Lys(Z)-ONp enables the creation of peptides with site-specific modifications, crucial for structure-activity relationship studies in drug discovery programs .

Organic Chemistry Research

Market Analysis and Future Prospects

Current Market Landscape

The global Boc-Lys(Z)-ONp market demonstrates robust growth dynamics, primarily driven by expanding applications in peptide synthesis and pharmaceutical research. Market segmentation reveals two primary purity categories:

  • 98% and above purity

  • Below 98% purity

The high-purity segment commands a larger market share, reflecting the stringent quality requirements prevalent in the pharmaceutical industry and research institutions .

Market Size and Growth Projections

The market value for Boc-Lys(Z)-ONp is estimated at approximately $50 million for 2025. With a conservative Compound Annual Growth Rate (CAGR) of 7% projected for the 2025-2033 period, the market is expected to reach approximately $95 million by 2033. This growth trajectory is primarily fueled by increasing demand for novel pharmaceuticals and advanced materials requiring sophisticated building blocks like Boc-Lys(Z)-ONp .

Geographic Distribution

The market for Boc-Lys(Z)-ONp demonstrates a distinct geographic distribution pattern:

Market Drivers and Future Outlook

Several factors contribute to the positive growth outlook for the Boc-Lys(Z)-ONp market:

  • Rising investment in peptide-based therapeutics

  • Growing adoption of peptide synthesis technologies

  • Expanding applications in bioconjugation chemistry

  • Increasing research focus on precision medicine

  • Development of novel drug delivery systems requiring specialized building blocks

These factors collectively indicate sustained market growth potential for Boc-Lys(Z)-ONp through the forecast period and beyond .

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